molecular formula C27H26N4O3 B4224580 1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4224580
M. Wt: 454.5 g/mol
InChI Key: HKEMFKDTHGLJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidinedione core, a piperazine ring, and an isonicotinoyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidinedione core, the introduction of the piperazine ring, and the attachment of the isonicotinoyl group. Common reagents used in these reactions include benzyl chloride, piperazine, and isonicotinic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

1-benzyl-3-[4-[4-(pyridine-4-carbonyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c32-25-18-24(27(34)31(25)19-20-4-2-1-3-5-20)30-16-14-29(15-17-30)23-8-6-21(7-9-23)26(33)22-10-12-28-13-11-22/h1-13,24H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEMFKDTHGLJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-BENZYL-3-{4-[4-(4-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

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